beta-Caryophyllene
Overview
Description
Bicyclo[7.2.0]undec-4-ene, 4,11,11-trimethyl-8-methylene-, (1R,4E,9S)- is a natural product found in Copaifera with data available.
Mechanism of Action
Target of Action
Beta-Caryophyllene (BCP) is a natural bicyclic sesquiterpene that acts as a selective phytocannabinoid agonist of type 2 receptors (CB2-R) . In addition to CB2-R, BCP also activates Peroxisome proliferator-activated receptors alpha (PPAR-α), which favorably modulates the lipid metabolism .
Mode of Action
BCP interacts with its targets, primarily CB2-R and PPAR-α, to exert various biological activities. It inhibits the main inflammatory mediators, such as inducible nitric oxide synthase (iNOS), Interleukin 1 beta (IL-1β), Interleukin-6 (IL-6), tumor necrosis factor-alfa (TNF-α), nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), cyclooxygenase 1 (COX-1), and cyclooxygenase 2 (COX-2) . The activation of PPAR-α and PPAR-γ receptors is also mediated by BCP .
Biochemical Pathways
BCP affects several biochemical pathways. It inhibits various inflammatory mediators, thereby exerting an anti-inflammatory action . It also favorably modulates lipid metabolism by increasing the ability of hormone nuclear receptors PPAR-α and estrogen-related receptor α (ERRα) to drive the transcription of fatty acid oxidation enzymes .
Pharmacokinetics
BCP is non-toxic in rodents, with a Lethal dose, 50% (LD50) greater than 5000 mg/kg . It inhibits various cytochrome p450 isoforms (above all, cyp3a4), which metabolize xenobiotics, leading to adverse effects due to drug levels over the therapeutic window .
Result of Action
The treatment with BCP improves the phenotype of animals used to model various inflammatory pathologies, such as nervous system diseases (Parkinson’s disease, Alzheimer’s disease, multiple sclerosis, amyotrophic lateral sclerosis, stroke), atherosclerosis, and tumors (colon, breast, pancreas, lymphoma, melanoma and glioma cancer) . It is potentially useful in Streptococcus infections, osteoporosis, steatohepatitis, and exerts anticonvulsant, analgesic, myorelaxing, sedative, and antidepressive effects .
Action Environment
The action of BCP can be influenced by environmental factors. For example, it has been found that only the injured skin of female mice had enhanced re-epithelialization after exposure to BCP . This suggests that the sex of the individual can influence the efficacy of BCP. Furthermore, BCP is widely distributed throughout the plant kingdom, serving as a predominant component in essential oils extracted from over 300 edible plants , which suggests that its action can be influenced by the plant source and extraction method.
Biochemical Analysis
Biochemical Properties
BCP interacts with various enzymes and proteins. It exerts anti-inflammatory action by inhibiting main inflammatory mediators, such as inducible nitric oxide synthase (iNOS), Interleukin 1 beta (IL-1β), Interleukin-6 (IL-6), tumor necrosis factor-alfa (TNF-α), nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), cyclooxygenase 1 (COX-1), and cyclooxygenase 2 (COX-2) . The effects on peroxisome proliferator-activated receptors alpha (PPAR-α) are also mediated by the activation of PPAR-α and PPAR-γ receptors .
Cellular Effects
Beta-Caryophyllene has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been shown to have anti-inflammatory action linked to its CB2 receptor activity .
Molecular Mechanism
BCP exerts its effects at the molecular level through various mechanisms. It acts as a full agonist of the cannabinoid receptor type 2 (CB2 receptor) in rats . It also has a binding affinity of K_i = 155 nM at the CB2 receptors in mice . BCP has been shown to have anti-inflammatory action linked to its CB2 receptor activity .
Temporal Effects in Laboratory Settings
BCP has been shown to prevent or reverse behavioral changes resulting from drug exposure . It has also been found to reduce pro-inflammatory mediators such as TNF-α, IL-1β, IL-6, and NF-κB, thus ameliorating chronic pathologies characterized by inflammation and oxidative stress .
Dosage Effects in Animal Models
In animal models, BCP has been found to dose-dependently reduce ethanol consumption and preference . It has also been shown to improve the phenotype of animals used to model various inflammatory pathologies, such as nervous system diseases (Parkinson’s disease, Alzheimer’s disease, multiple sclerosis, amyotrophic lateral sclerosis, stroke), atherosclerosis, and tumors (colon, breast, pancreas, lymphoma, melanoma and glioma cancer) .
Metabolic Pathways
BCP is involved in various metabolic pathways. It interacts with enzymes and cofactors and can affect metabolic flux or metabolite levels . It is known to inhibit various cytochrome P450 isoforms (above all, CYP3A4), which metabolize xenobiotics .
Transport and Distribution
It is known that BCP is a selective agonist of CB2-R, suggesting that it may interact with cannabinoid receptors for transport and distribution .
Subcellular Localization
A study on a new sesquiterpene synthase, TPS7, from tobacco, which is able to produce BCP with high efficiency, found that the protein is localized in the nucleus .
Properties
CAS No. |
87-44-5 |
---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(1R,9S)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene |
InChI |
InChI=1S/C15H24/c1-11-6-5-7-12(2)13-10-15(3,4)14(13)9-8-11/h6,13-14H,2,5,7-10H2,1,3-4H3/t13-,14-/m1/s1 |
InChI Key |
NPNUFJAVOOONJE-ZIAGYGMSSA-N |
SMILES |
CC1=CCCC(=C)C2CC(C2CC1)(C)C |
Isomeric SMILES |
CC1=CCCC(=C)[C@H]2CC([C@@H]2CC1)(C)C |
Canonical SMILES |
CC1=CCCC(=C)C2CC(C2CC1)(C)C |
Appearance |
Solid powder |
boiling_point |
264 to 266 °F at 14 mmHg (NTP, 1992) |
density |
0.9075 at 68 °F (NTP, 1992) - Less dense than water; will float 0.899-0.908 |
flash_point |
214 °F (NTP, 1992) |
melting_point |
< 25 °C |
87-44-5 | |
physical_description |
Liquid |
Pictograms |
Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
less than 1 mg/mL at 70 °F (NTP, 1992) Insoluble in water; soluble in oils, ether Soluble (in ethanol) |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(E)-beta-caryophyllene beta-caryophyllene caryophyllene caryophyllene, (R*,4Z,9S*)-(+-)-isomer caryophyllene, (R-(R*,4E,9S))-isomer caryophyllene, (R-(R*,4Z,9S*))-isomer caryophyllene, (S-(R*,4E,9S*))-isomer caryophyllene, (S-(R*,4Z,9S*))-isomer isocaryophyllene trans-caryophyllene |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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